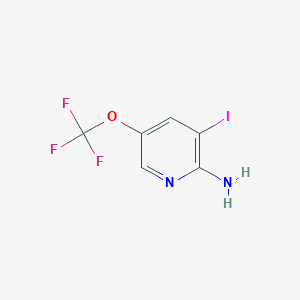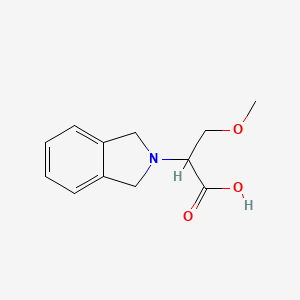
(R)-2-(Isoindolin-2-yl)-3-methoxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Isoindolin-2-yl)-3-methoxypropanoic acid is a chiral compound that features an isoindoline moiety attached to a methoxypropanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Isoindolin-2-yl)-3-methoxypropanoic acid typically involves the formation of the isoindoline ring followed by the introduction of the methoxypropanoic acid side chain. One common method involves the cyclization of an appropriate precursor to form the isoindoline ring, followed by functionalization to introduce the methoxypropanoic acid group. Specific reaction conditions, such as the use of catalysts and solvents, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of ®-2-(Isoindolin-2-yl)-3-methoxypropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(Isoindolin-2-yl)-3-methoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The methoxy group or other substituents on the compound can be replaced with different functional groups through substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Applications De Recherche Scientifique
®-2-(Isoindolin-2-yl)-3-methoxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Medicine: Research into the compound’s pharmacological properties may lead to the development of new drugs for treating various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts for industrial processes
Mécanisme D'action
The mechanism of action of ®-2-(Isoindolin-2-yl)-3-methoxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies of its binding interactions and effects on cellular processes are essential to understanding its full mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but different functional groups.
Indole derivatives: Various synthetic and natural compounds containing the indole moiety, used in pharmaceuticals and agrochemicals
Uniqueness
®-2-(Isoindolin-2-yl)-3-methoxypropanoic acid is unique due to its specific combination of the isoindoline ring and methoxypropanoic acid side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
2-(1,3-dihydroisoindol-2-yl)-3-methoxypropanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-16-8-11(12(14)15)13-6-9-4-2-3-5-10(9)7-13/h2-5,11H,6-8H2,1H3,(H,14,15) |
Clé InChI |
SYTIMNBELPCALH-UHFFFAOYSA-N |
SMILES canonique |
COCC(C(=O)O)N1CC2=CC=CC=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B14790316.png)

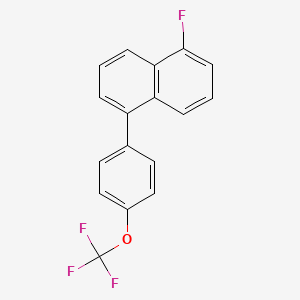
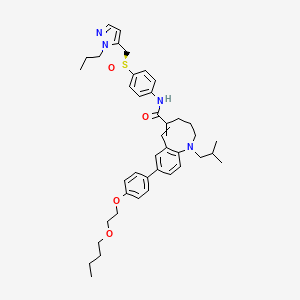
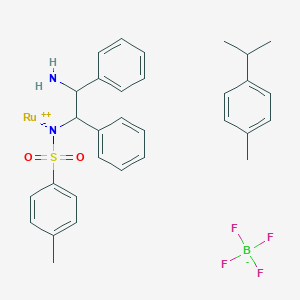



![benzyl N-[(2S)-2-(hydroxymethyl)-1-(4-methoxyphenyl)-2-methyl-4-oxoazetidin-3-yl]carbamate](/img/structure/B14790358.png)
![[(1S,3R,21R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B14790363.png)

![5,5-diphenyl-4-propan-2-yl-3-[(3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethylbutanoyl]-1,3-oxazolidin-2-one](/img/structure/B14790370.png)
